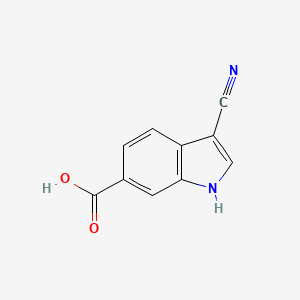

3-Cyano-1H-indole-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyano-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-4-7-5-12-9-3-6(10(13)14)1-2-8(7)9/h1-3,5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPLZJUCUDLJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 1h Indole 6 Carboxylic Acid

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of 3-Cyano-1H-indole-6-carboxylic acid reveals several potential disconnection points, leading to a variety of plausible starting materials and key intermediates. The most common strategies involve either the formation of the indole (B1671886) core with the desired substituents already in place or the late-stage functionalization of a pre-existing indole scaffold.

Strategy 1: Indole Ring Formation

This approach focuses on constructing the bicyclic indole system from acyclic or monocyclic precursors. The key disconnections are based on established indole syntheses:

C2-C3 and N1-C7a bond disconnection (Fischer Indole Synthesis): This leads back to a substituted phenylhydrazine (B124118), specifically (4-carboxy-2-cyanophenyl)hydrazine, and a two-carbon aldehyde equivalent like glyoxal (B1671930) or a protected acetaldehyde (B116499) derivative.

C2-C3 and C3a-C4 bond disconnection (Leimgruber–Batcho Indole Synthesis): This pathway suggests a substituted o-nitrotoluene, such as methyl 4-methyl-3-nitrobenzoate, which can be converted to an enamine intermediate before reductive cyclization.

N1-C2 and C3-C3a bond disconnection (Madelung and Reissert Indole Syntheses): This disconnection points towards an N-acylated-o-toluidine derivative, for instance, N-(4-carboxy-2-methylphenyl)-2-cyanoacetamide for the Madelung synthesis.

N1-C7a and C3-C3a bond disconnection (Bartoli Indole Synthesis): This approach would start from an ortho-substituted nitroarene, like methyl 2-methyl-5-nitrobenzoate, and a vinyl Grignard reagent.

N1-C2 and C7-C7a bond disconnection (Palladium-Catalyzed Approaches, e.g., Larock Indole Synthesis): This retrosynthetic route suggests an ortho-haloaniline, such as methyl 4-amino-3-iodobenzoate, and a suitably substituted alkyne.

Strategy 2: Late-Stage Functionalization

An alternative strategy involves the formation of an indole-6-carboxylic acid core followed by the introduction of the cyano group at the 3-position. This approach relies on the known reactivity of the indole C3 position towards electrophilic substitution. Key intermediates in this pathway would be indole-6-carboxylic acid or its corresponding methyl ester. The introduction of the cyano group could be achieved through various methods, including direct cyanation or a multi-step sequence involving formylation or halogenation followed by nucleophilic substitution with a cyanide source.

Classical Indole Core Formation Approaches

Several classical named reactions in organic chemistry provide robust methods for the synthesis of the indole nucleus. Adaptations of these methods can be envisioned for the synthesis of this compound.

Fischer Indole Synthesis Adaptationswikipedia.orgchem-station.com

The Fischer indole synthesis is a venerable method for constructing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org To apply this to the synthesis of this compound, a key starting material would be 4-hydrazino-3-cyanobenzoic acid . This hydrazine (B178648) would then be condensed with a suitable two-carbon aldehyde equivalent, such as glyoxal or 2,2-dimethoxyacetaldehyde, to form the corresponding hydrazone. Subsequent acid-catalyzed cyclization via a mdpi.commdpi.com-sigmatropic rearrangement would yield the desired indole.

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis Adaptation

| Starting Materials | Reagents and Conditions | Product |

| 4-hydrazino-3-cyanobenzoic acid, 2,2-dimethoxyacetaldehyde | 1. Ethanol (B145695), reflux; 2. Polyphosphoric acid, 100-120 °C | This compound |

Leimgruber–Batcho Indole Synthesis Modificationswikipedia.orgclockss.org

The Leimgruber–Batcho indole synthesis offers a versatile two-step route to indoles starting from o-nitrotoluenes. wikipedia.org For the synthesis of our target molecule, a plausible starting material is methyl 4-methyl-3-nitrobenzoate . This compound can react with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. Subsequent reductive cyclization of the nitro group, typically using a reducing agent like Raney nickel and hydrazine or catalytic hydrogenation, would lead to the formation of the indole ring. clockss.orgresearchgate.net The resulting methyl 3-amino-1H-indole-6-carboxylate would then require further steps to introduce the cyano group at the 3-position, for example, via a Sandmeyer reaction on a 3-aminoindole derivative. A more direct approach would involve a starting material that already contains a precursor to the 3-cyano group.

Table 2: Potential Reaction Sequence via Leimgruber–Batcho Synthesis

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Methyl 4-methyl-3-nitrobenzoate | N,N-dimethylformamide dimethyl acetal (DMF-DMA), DMF, reflux | Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate |

| 2 | Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate | H₂, Pd/C, Ethanol | Methyl 1H-indole-6-carboxylate |

| 3 | Methyl 1H-indole-6-carboxylate | Vilsmeier-Haack formylation (POCl₃, DMF), then hydroxylamine, then dehydration | Methyl 3-cyano-1H-indole-6-carboxylate |

Madelung and Reissert Indole Synthesis Variants

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org A potential precursor for the synthesis of this compound via a modified Madelung approach would be N-(4-carboxy-2-methylphenyl)-2-cyanoacetamide . The high temperatures and strongly basic conditions typically required for the Madelung synthesis can be a limitation, though milder modifications have been developed. researchgate.net

The Reissert indole synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This method typically yields indole-2-carboxylic acids. Adapting this for a 3-cyano-6-carboxyindole would be challenging and less direct than other methods.

Table 3: Proposed Madelung Synthesis Approach

Bartoli Indole Synthesis and Related Strategieswikipedia.orgsynarchive.com

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.org To synthesize a 6-substituted indole like our target molecule, a para-substituted nitroarene would be required. A plausible starting material would be methyl 3-methyl-4-nitrobenzoate . The reaction with three equivalents of a vinyl Grignard reagent, such as vinylmagnesium bromide, would proceed through a mdpi.commdpi.com-sigmatropic rearrangement to form the indole ring. onlineorganicchemistrytutor.com This would likely yield methyl 3-methyl-1H-indole-6-carboxylate, which would then require conversion of the 3-methyl group to a cyano group. A more direct, though potentially challenging, approach would involve a vinyl Grignard reagent that already contains a cyano group precursor.

Table 4: Bartoli Synthesis Adaptation for a Precursor

Palladium-Catalyzed Approaches (e.g., Larock Indole Synthesis)wikipedia.orgub.edu

Palladium-catalyzed reactions have emerged as powerful tools for indole synthesis, with the Larock indole synthesis being a prominent example. This reaction involves the heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org To synthesize this compound or its ester, a suitable starting material would be methyl 4-amino-3-iodobenzoate . The choice of the alkyne is crucial for introducing the 3-cyano group. A potential alkyne would be one that can be converted to a cyano group, or an alkyne that already bears a cyano or a masked cyano functionality. For instance, reaction with an alkyne bearing a trimethylsilyl (B98337) group at one terminus can lead to a 2-silylated indole, which can then be further functionalized. Alternatively, an alkyne with a cyano group, such as 3-phenylpropiolonitrile, could potentially be used, although the regioselectivity of the insertion would need to be controlled. ub.edu

Table 5: Proposed Larock Indole Synthesis Strategy

Introduction of Cyano and Carboxylic Acid Functionalities

The synthesis of this compound necessitates the specific placement of both a cyano group at the C3 position and a carboxylic acid group at the C6 position of the indole ring. This can be achieved through a variety of carboxylation and cyanation strategies, as well as through functional group interconversions.

Carboxylation Strategies for Indole Derivatives

The introduction of a carboxylic acid group onto the indole ring, known as carboxylation, can be accomplished through several methods. A straightforward approach involves the direct carboxylation of indole derivatives with carbon dioxide (CO2) under basic conditions. nih.gov For instance, the use of a strong base like lithium tert-butoxide (LiOtBu) in excess can facilitate the carboxylation of indoles with atmospheric pressure of CO2. nih.gov This method, however, often leads to carboxylation at the more reactive C3 position. nih.gov To achieve C6 carboxylation, one would typically start with an indole already substituted at the C6 position with a group that can be converted to a carboxylic acid, or employ a directing group strategy to guide the carboxylation to the desired position.

Another strategy involves the use of a synergistic base system, such as LiO-tBu, CsF, and 18-crown-6 (B118740), which has been shown to effectively carboxylate C(sp2)-H bonds in heterocyclic aromatics with CO2 under mild conditions. researchgate.net While this method has been demonstrated for C2 carboxylation of 3-substituted indoles, its application for C6 carboxylation would depend on the specific substrate and reaction conditions. researchgate.net

A representative procedure for the direct C-H carboxylation of an indole derivative involves charging a dried two-necked test tube with LiOtBu and the indole substrate. The vessel is then evacuated and backfilled with CO2. The addition of a solvent like N,N-dimethyl-formamide (DMF) is followed by stirring at an elevated temperature, for example, 100°C for 24 hours. chemicalbook.com After cooling and quenching with an acidic solution, the product is extracted and purified. chemicalbook.com

| Reagent/Catalyst | Position of Carboxylation | Reference |

| LiOtBu / CO2 | C3 | nih.gov |

| LiO-tBu / CsF / 18-crown-6 / CO2 | C2 | researchgate.net |

Cyanation Methodologies for Indole Systems

The introduction of a cyano group at the C3 position of the indole ring is a common transformation. One effective method is the direct cyanation of indoles using an electrophilic cyanating agent. For example, N-cyanosuccinimide (NCS) in the presence of a Lewis acid catalyst like gallium trichloride (B1173362) (GaCl3) can efficiently afford 3-cyanoindoles with high regioselectivity. nih.govresearchgate.net This protocol is notable for its applicability to unprotected indoles. nih.gov Cobalt catalysts have also been employed for the C-H cyanation of arenes, including indoles, using N-cyanosuccinimide as the cyanating agent, demonstrating broad functional group tolerance. acs.org

Another approach involves the use of less hazardous cyanide sources. For instance, copper-catalyzed cyanation of indoles with acetonitrile (B52724) has been developed to produce 3-cyanoindoles. researchgate.net A one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides has also been reported, which proceeds without the use of transition metals. nih.gov

The reaction of indoles with cyanoacetic acid in the presence of acetic anhydride (B1165640) or propanoic anhydride provides a rapid synthesis of 3-cyanoacetyl indoles, which can be further transformed. nih.gov Additionally, 3-chloroacetylindole can be converted to 3-cyanoacetylindole by treatment with potassium cyanide. nih.gov

| Reagent/Catalyst | Position of Cyanation | Reference |

| GaCl3 / N-cyanosuccinimide | C3 | nih.govresearchgate.net |

| Cobalt catalyst / N-cyanosuccinimide | C-H (general) | acs.org |

| Copper catalyst / Acetonitrile | C3 | researchgate.net |

| Potassium cyanide (from 3-chloroacetylindole) | C3 | nih.gov |

Nitrile Hydrolysis and Functional Group Interconversions

Once the 3-cyanoindole-6-substituted precursor is obtained, the final step is the conversion of the nitrile group at C3 to a carboxylic acid. This is typically achieved through hydrolysis. lumenlearning.comlibretexts.org The hydrolysis of nitriles can be performed under either acidic or basic conditions. libretexts.orglibretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The nitrile is first protonated, which increases its electrophilicity and allows for nucleophilic attack by water. lumenlearning.comlibretexts.org This leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. lumenlearning.comlibretexts.org

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the carbon of the nitrile group. libretexts.org This also proceeds through an amide intermediate and, upon acidification of the reaction mixture, yields the carboxylic acid. libretexts.org It's important to note that under milder basic conditions, the reaction can sometimes be stopped at the amide stage. organicchemistrytutor.com

Advanced and Modern Synthetic Protocols

Modern organic synthesis has seen the development of highly efficient and atom-economical methods for the construction of complex molecules. These include multi-component cascade reactions and transition-metal-catalyzed C-H activation strategies.

Multi-Component Cascade Reactions for 3-Cyanoindoles

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. organic-chemistry.org Several MCRs have been developed for the synthesis of functionalized 3-cyanoindoles.

One such protocol involves the one-pot reaction of 2-(2-bromophenyl)acetonitriles, aldehydes, and aqueous ammonia (B1221849). acs.org This cascade process includes an aldol-type condensation, a copper-catalyzed amination using ammonia as the nitrogen source, an intramolecular Michael addition, and subsequent dehydrogenative aromatization to yield 3-cyano-1H-indoles. acs.org

Another example is the four-component reaction of 5-substituted isatins, malononitrile, monothiomalonamide, and triethylamine (B128534), which produces spiro[indole-3,4'-pyridine] derivatives containing a cyano group. mdpi.com While not a direct synthesis of this compound, these complex heterocyclic systems highlight the utility of MCRs in building indole-based structures with a cyano functionality. mdpi.comresearchgate.net

| Reactants | Key Features | Product Type | Reference |

| 2-(2-bromophenyl)acetonitriles, aldehydes, aqueous ammonia | Copper-catalyzed amination, cascade reaction | 3-Cyano-1H-indoles | acs.org |

| 5-R-isatins, malononitrile, monothiomalonamide, triethylamine | Four-component reaction | Spiro[indole-3,4'-pyridine] derivatives | mdpi.com |

Transition-Metal Catalyzed C-H Activation in Indole Synthesis

Transition-metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, allowing for the direct functionalization of C-H bonds. bohrium.comrsc.org This approach offers a more atom- and step-economical alternative to traditional cross-coupling reactions. mdpi.com

In the context of indole synthesis, transition-metal catalysis can be used to construct the indole ring itself or to functionalize a pre-existing indole core. researchgate.net For instance, rhodium(III)-catalyzed intramolecular annulation of alkyne-tethered acetanilides via C-H activation has been developed for the synthesis of fused tricyclic indole scaffolds. researchgate.net Palladium-catalyzed C-H activation of N-aryl amides followed by coupling with alkynes provides a convenient method for constructing the indole skeleton. researchgate.net

While direct C-H activation at the C6 position of an indole for subsequent carboxylation is challenging due to the inherent reactivity of other positions, directing group strategies can be employed to achieve site-selectivity. bohrium.comrsc.org The development of methodologies for the site-selective C-H functionalization on the benzenoid moiety of indoles, including at the C4–C7 positions, is an active area of research. rsc.orgresearchgate.net These advanced methods hold promise for the future development of more efficient and direct syntheses of this compound and its derivatives.

| Catalyst Type | Reaction Type | Application | Reference |

| Rhodium(III) | Intramolecular annulation via C-H activation | Synthesis of fused tricyclic indoles | researchgate.net |

| Palladium | C-H activation of N-aryl amides and coupling with alkynes | Construction of indole skeleton | researchgate.net |

| Cobalt(III) | Intramolecular C-H alkenylation | Synthesis of indoles from ortho-alkenylanilines | mdpi.com |

Electrocatalytic and Photoredox Catalysis in Indole Functionalization

The functionalization of indole scaffolds using electrocatalytic and photoredox methods represents a frontier in organic synthesis, offering mild and efficient pathways for C-H activation and bond formation. These techniques harness the power of light or electricity to generate reactive intermediates under controlled conditions, often avoiding the need for harsh reagents and high temperatures.

Visible-light photoredox catalysis has been successfully employed for the decarboxylative cyanation of aliphatic carboxylic acids. nih.gov This approach typically involves an iridium or other transition metal photocatalyst that, upon light irradiation, becomes a potent oxidant capable of initiating the decarboxylation of a carboxylic acid to form a radical intermediate. nih.gov This radical can then be trapped by a cyanating agent. While direct application to form the 6-carboxylic acid group on an existing indole is less common, the principles are foundational. For instance, the conversion of aliphatic acids to nitriles has been achieved with high yields using an iridium photocatalyst in conjunction with cyanobenziodoxolones (CBX) as a cyano source. nih.gov

In the context of indole functionalization, photoredox catalysis has enabled the direct acylation at the C3 position. rsc.org Furthermore, dual catalytic systems combining a photoredox catalyst with a transition metal like palladium or rhodium have been developed for various C-H functionalizations. beilstein-journals.org For example, the cyclization of substituted anilides with alkynes to produce indoles can be achieved under mild conditions using a photoredox catalyst in tandem with a rhodium catalyst. beilstein-journals.org

Electrocatalysis offers an alternative, oxidant-free method for C-H functionalization. A notable example is the rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org In this process, the carboxylic acid group directs the C-H activation at the C3 position. This strategy highlights the potential for electrosynthesis to achieve regioselective transformations on the indole core without external chemical oxidants.

Below is a table summarizing representative catalytic systems applicable to indole functionalization.

| Transformation | Catalytic System | Key Features | Reference |

| Decarboxylative Cyanation | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (Photocatalyst) + CBX Reagent | Converts carboxylic acids to nitriles under visible light. | nih.gov |

| C3 Acylation of Indoles | Ru(bpy)3Cl2 (Photocatalyst) + α-oxo acids | Mild, room-temperature acylation of the indole C3 position. | rsc.org |

| Dehydrogenative Heck Reaction | Rh(III) Catalyst / Graphite Electrodes (Electrocatalysis) | Acceptorless dehydrogenation and C-H activation directed by a carboxyl group. | acs.org |

| Indole Synthesis | Photoredox Catalyst + Rh Catalyst | Dual catalytic system for indole synthesis via C-H cyclization of anilides. | beilstein-journals.org |

One-Pot and Tandem Reaction Sequences

One-pot and tandem (or cascade) reactions are highly valued in organic synthesis for their efficiency, reduction of waste, and simplification of purification processes. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and reagents. Several such methods have been developed for the synthesis of 3-cyanoindoles.

A prominent one-pot, two-step procedure allows for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides. nih.govacs.org This metal-free method first involves the reaction of a substituted benzyl (B1604629) bromide with potassium cyanide (KCN) in DMSO, followed by the addition of a base like 1,8-Diazabicycloundec-7-ene (DBN) to induce cyclization. nih.govacs.org This approach is operationally simple and provides access to a variety of substituted indoles in good yields. nih.gov

Another efficient one-pot cascade protocol for synthesizing 3-cyano-1H-indoles starts from 2-(2-bromophenyl)acetonitriles, which react with aldehydes and aqueous ammonia. researchgate.net This sequence involves an initial aldol-type condensation, followed by a copper-catalyzed amination and an intramolecular Michael addition, culminating in a dehydrogenative aromatization to form the indole ring. researchgate.net The use of aqueous ammonia as the nitrogen source makes this method particularly economical and safe. researchgate.net

The following table presents examples of substrates used in a one-pot synthesis of 1,2-disubstituted-3-cyanoindoles, demonstrating the scope of the reaction.

| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) | Reference |

| 1 | Phenyl | Phenyl | 7a | 85 | acs.org |

| 2 | 4-Fluorophenyl | Phenyl | 7b | 81 | acs.org |

| 3 | 4-Methoxyphenyl | Phenyl | 7c | 80 | acs.org |

| 4 | Phenyl | 4-Methoxyphenyl | 7h | 86 | acs.org |

| 5 | Phenyl | 2-Thienyl | 7i | 84 | acs.org |

| 6 | Phenyl | Trifluoromethyl | 7k | 88 | acs.org |

| 7 | Adamantyl | Phenyl | 7q | 79 | acs.org |

Reaction conditions: Benzyl bromide derivative (0.5 mmol), KCN (2 mmol), DMSO (1 mL), 100°C, 12 h; then DBN (1.5 mmol), 100°C, 12 h. acs.org

Regioselectivity and Stereoselectivity in Synthesis

In the synthesis of substituted indoles like this compound, controlling the position of functional groups—known as regioselectivity—is paramount. The target molecule has substituents at the C3 and C6 positions of the indole core. Achieving this specific substitution pattern while avoiding the formation of other isomers (e.g., substitution at C2, C4, C5, or C7) is a significant synthetic challenge.

As this compound is an achiral molecule, stereoselectivity is not a consideration in its synthesis. However, the principles of regioselective control are critical.

Transition-metal catalysis is a powerful tool for directing functionalization to specific C-H bonds. Rhodium(III)-catalyzed reactions, for instance, have been developed for the direct and regioselective synthesis of 7-substituted indoles by employing a directing group on the indole nitrogen. acs.org This demonstrates that with the appropriate catalyst and directing group, it is possible to selectively functionalize even less reactive positions on the indole ring.

Multicomponent reactions can also exhibit high regioselectivity. An innovative synthesis of indole-2-carboxamides via an Ugi four-component reaction followed by an acid-induced cyclization showed that the final substitution pattern is precisely controlled by the starting materials. rug.nlsemanticscholar.org In some cases where multiple regioisomers could form, one is often produced as the major product. rug.nl

The synthesis of 3-cyanoindoles via the one-pot reaction of benzyl bromides and KCN is inherently regioselective, with the cyano group being installed at the C3 position as a result of the mechanistic pathway involving intramolecular cyclization. nih.govacs.org The challenge for the target molecule is the introduction of the carboxylic acid at the C6 position. This is typically achieved by starting with a pre-functionalized benzene (B151609) ring, such as a 4-substituted aniline (B41778) derivative, which ultimately becomes the C4-C7 portion of the indole ring. For example, using an aniline with a cyano or carboxylate group at the para position would lead to a 6-substituted indole after cyclization.

The choice of synthetic strategy, including the catalyst and the nature and position of substituents on the starting materials, is therefore the primary determinant of regioselectivity in the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

Adherence to green chemistry principles is increasingly important in pharmaceutical and chemical manufacturing to minimize environmental impact. jddhs.com The synthesis of complex molecules like this compound can be made more sustainable by focusing on several key areas: waste prevention, atom economy, energy efficiency, and the use of safer chemicals and renewable feedstocks.

Energy Efficiency: Modern catalytic methods, including photoredox and electrocatalytic reactions, often proceed at room temperature, significantly reducing the energy consumption associated with heating reactions for extended periods. rsc.orgbeilstein-journals.orgacs.org Microwave-assisted synthesis is another technique that can dramatically shorten reaction times and reduce energy usage. unibo.it

Use of Safer Solvents and Reagents: A major goal of green chemistry is to replace hazardous solvents like chlorinated hydrocarbons and dimethylformamide (DMF) with more benign alternatives. unibo.it Researchers are increasingly developing synthetic routes that use greener solvents such as ethanol, water, or cyclopentyl methyl ether (CPME). rug.nlrsc.org Furthermore, replacing toxic or hazardous reagents, such as using aqueous ammonia instead of other nitrogen sources, contributes to a safer process. researchgate.net

Renewable Feedstocks and Catalysis: The use of bio-renewable feedstocks is a core principle of green chemistry. For example, formic acid, which can be derived from biomass, has been used as a component in MCR-based indole syntheses. rug.nlsemanticscholar.org The development of recyclable catalysts, particularly heterogeneous catalysts, also enhances sustainability by allowing for their recovery and reuse, reducing both cost and metal waste. jddhs.comrsc.org

The following table outlines how certain synthetic strategies align with green chemistry principles.

| Green Chemistry Principle | Synthetic Approach | Example/Benefit | Reference |

| Waste Prevention | One-pot synthesis of 3-cyanoindoles | Avoids isolation of intermediates, reducing solvent and material loss. | nih.govacs.orgresearchgate.net |

| Atom Economy | Ugi multicomponent reaction for indole synthesis | Most atoms of the reactants are incorporated into the product. | rug.nlsemanticscholar.org |

| Energy Efficiency | Photoredox-catalyzed acylation | Reaction proceeds at room temperature under visible light. | rsc.org |

| Safer Solvents | MCR-based indole synthesis | Utilizes ethanol as the reaction solvent. | rug.nlsemanticscholar.org |

| Renewable Feedstocks | Ugi reaction component | Formic acid is used as a renewable C1 source. | rug.nlsemanticscholar.org |

| Catalysis | Recyclable heterogeneous catalysts | Enables catalyst reuse, preventing metal waste. | rsc.org |

Reactivity and Chemical Transformations of 3 Cyano 1h Indole 6 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position of the indole (B1671886) ring is a primary site for various chemical modifications, including esterification, amidation, decarboxylation, and salt formation.

The conversion of the carboxylic acid to esters and amides is a fundamental transformation in organic synthesis, often employed to modify the compound's solubility, polarity, and biological activity.

Esterification: The esterification of carboxylic acids is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comlibretexts.org This equilibrium-driven reaction typically utilizes an excess of the alcohol to favor the formation of the ester. masterorganicchemistry.com For instance, the esterification of a similar compound, 6-cyano-1H-indole-3-carboxylic acid, can be accomplished using methanol (B129727) in the presence of thionyl chloride (SOCl₂), although this method may result in lower yields. A more general and widely applicable method is the acid-catalyzed esterification, for example, reacting 3-Cyano-1H-indole-6-carboxylic acid with methanol and a catalytic amount of sulfuric acid (H₂SO₄) to yield methyl 3-cyano-1H-indole-6-carboxylate. researchgate.netbldpharm.com

Amidation: The formation of amides from carboxylic acids and amines is a crucial reaction in medicinal chemistry. nih.gov Direct amidation can be achieved by heating the carboxylic acid and amine, though this often requires high temperatures. encyclopedia.pubmdpi.com More efficient methods employ coupling agents to facilitate the reaction under milder conditions. A variety of reagents have been developed for this purpose, allowing for the formation of amides from a wide range of carboxylic acids and amines. nih.govscience.govlookchemmall.com For this compound, amidation can be carried out by reacting it with a desired amine in the presence of a suitable coupling agent, such as B(OCH₂CF₃)₃, to produce the corresponding amide. nih.gov

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (catalyst) | Methyl 3-cyano-1H-indole-6-carboxylate | Esterification |

| This compound | Amine, B(OCH₂CF₃)₃ | 3-Cyano-1H-indole-6-carboxamide derivative | Amidation |

| 6-cyano-1H-indole-3-carboxylic acid | Methanol, Thionyl chloride | Methyl 6-cyano-1H-indole-3-carboxylate | Esterification |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). byjus.com The ease of decarboxylation of carboxylic acids often depends on the stability of the carbanion formed upon removal of the carboxyl group. byjus.com For heterocyclic carboxylic acids, such as indole carboxylic acids, decarboxylation can be achieved by heating in a suitable solvent, sometimes with a catalyst. google.com A patented method describes the decarboxylation of various heterocyclic carboxylic acids, including indole-2-carboxylic acid derivatives, by heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst such as formic acid. google.com This suggests that this compound could potentially undergo decarboxylation under similar conditions to yield 3-cyano-1H-indole. The reaction generally proceeds more readily if there is an electron-withdrawing group that can stabilize the intermediate carbanion. masterorganicchemistry.com

As a carboxylic acid, this compound can react with bases to form salts. For example, treatment with a base like lithium hydroxide (B78521) in a mixture of solvents such as tetrahydrofuran, methanol, and water can lead to the formation of the corresponding lithium salt. prepchem.com The formation of salts is a common strategy to improve the aqueous solubility and bioavailability of organic compounds.

Furthermore, the presence of multiple heteroatoms (N and O) and the aromatic indole ring system provides potential coordination sites for metal ions. While specific studies on the complexation of this compound are not widely reported, related heterocyclic compounds with carboxylic acid and nitrogen functionalities are known to form complexes with various transition metals. acs.org The coordination can involve the carboxylate oxygen atoms and the indole nitrogen, leading to the formation of metal-organic frameworks or discrete coordination complexes with interesting photophysical or catalytic properties. acs.org

Transformations of the Cyano Group

The cyano group at the C-3 position of the indole ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amine and hydrolysis to an amide or a carboxylic acid.

The reduction of a nitrile (cyano group) to a primary amine is a valuable synthetic transformation. This can be achieved using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium, platinum, or nickel. Chemical reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for this transformation. For instance, the reduction of the cyano group in methyl 6-cyano-1H-indole-3-carboxylate can be performed to yield the corresponding amine. Applying these methods to this compound would be expected to produce 3-(aminomethyl)-1H-indole-6-carboxylic acid, although the presence of the carboxylic acid might require protection or specific reaction conditions to avoid its reduction.

The cyano group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields an amide, while complete hydrolysis leads to a carboxylic acid. The synthesis of 6-cyano-1H-indole-2-carboxylic acid has been reported to proceed through a route that involves the hydrolysis of a nitrile precursor. The reaction conditions can be controlled to favor either the amide or the carboxylic acid. For example, treatment with aqueous base followed by acidification can lead to the formation of the carboxylic acid, which implies the intermediate formation of an amide. Therefore, subjecting this compound to controlled hydrolysis could yield 3-carbamoyl-1H-indole-6-carboxylic acid, and more vigorous hydrolysis would lead to the formation of indole-3,6-dicarboxylic acid.

Table 2: Transformations of the Cyano Group

| Starting Material | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| This compound | Reduction | LiAlH₄ or Catalytic Hydrogenation | 3-(aminomethyl)-1H-indole-6-carboxylic acid |

| This compound | Partial Hydrolysis | Controlled acid or base | 3-carbamoyl-1H-indole-6-carboxylic acid |

| This compound | Complete Hydrolysis | Strong acid or base, heat | Indole-3,6-dicarboxylic acid |

Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the nitrile group in this compound is susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

The nitrile group is strongly polarized, rendering the carbon atom electrophilic. openstax.org Consequently, it readily reacts with nucleophiles to form an sp2-hybridized imine anion. openstax.org This intermediate is analogous to the alkoxide ion formed from nucleophilic addition to a carbonyl group. openstax.org

Common nucleophilic addition reactions involving nitriles include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. openstax.orglibretexts.org This reaction proceeds through an amide intermediate. libretexts.orglumenlearning.com Acid catalysis involves protonation of the nitrile to enhance its electrophilicity, allowing attack by a weak nucleophile like water. libretexts.orglumenlearning.com In basic conditions, the strongly nucleophilic hydroxide ion directly adds to the nitrile carbon. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents add to the nitrile to form an intermediate imine anion. libretexts.org Subsequent aqueous work-up hydrolyzes the imine to a ketone. libretexts.org The initial adduct's negative charge prevents further nucleophilic additions. libretexts.org

A notable application of this reactivity is the synthesis of various heterocyclic compounds. For instance, 3-cyanoacetyl indoles, which are structurally related to the title compound, react with ammonia (B1221849) (from ammonium (B1175870) acetate) to form an intermediate that can then participate in Michael additions and cyclizations to produce pyridine (B92270) and dihydropyridine (B1217469) derivatives. nih.gov

Cycloaddition Reactions Involving the Cyano Group

The cyano group of indole derivatives can also participate in cycloaddition reactions, providing a pathway to diverse heterocyclic systems. While the C2=C3 double bond of the indole ring is often more prone to cycloadditions, the reactivity of the cyano group can be harnessed under specific conditions. researchgate.net

For example, 3-cyanoindoles can undergo (3+2) cycloadditions with azomethine ylides. researchgate.net This reaction leads to the formation of dearomatized cycloadducts. researchgate.net In some cases, particularly with 2-cyanobenzofuran, the cyano group shows greater reactivity than the C2=C3 bond, resulting in the formation of imidazolines. researchgate.net

Furthermore, formal [4+1] cycloadditions have been reported. An acid-catalyzed cascade reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles and arylglyoxals, followed by an isocyanide insertion, yields highly functionalized furans. nih.gov This process involves a Knoevenagel condensation followed by the cycloaddition and a subsequent nih.govnii.ac.jp-H shift. nih.gov

Electrophilic and Nucleophilic Reactions on the Indole Core

The indole ring itself is a dynamic participant in chemical reactions, susceptible to both electrophilic and nucleophilic attack. The delocalization of π-electrons within the bicyclic system makes it prone to electrophilic substitution. researchgate.net The nitrogen atom's lone pair contributes to the electron-rich nature of the ring, directing electrophiles primarily to the C3 position. nih.gov However, the presence of electron-withdrawing groups, such as the cyano and carboxylic acid moieties in the title compound, can influence this reactivity.

Indoles substituted with strong electron-withdrawing groups at the 2- or 3-position can undergo nucleophilic addition reactions. researchgate.net For instance, 2-nitro-1-(phenylsulfonyl)indole reacts with nucleophiles, leading to the substitution of the N-phenylsulfonyl group and the formation of 3-substituted 2-nitroindoles. researchgate.net

The N-H group of the indole is slightly acidic and can be deprotonated under basic conditions, transforming the nitrogen into a nucleophilic center. researchgate.net This allows for N-alkylation and other nucleophilic substitution reactions at the nitrogen atom. researchgate.net

Oxidation and Reduction Chemistry of the Indole System

The indole system can undergo both oxidation and reduction, leading to a variety of transformed products. The specific outcome depends on the reagents and reaction conditions employed.

Reduction: The nitrile group can be reduced to a primary amine (R-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.org This transformation occurs via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. openstax.orglibretexts.org The resulting dianion is then protonated during aqueous work-up to yield the primary amine. openstax.org

A chemoenzymatic cascade has also been developed for the reduction of a carboxylic acid to a nitrile. This three-step process begins with the reduction of the carboxylic acid to an aldehyde by a carboxylate reductase enzyme. nih.gov This is followed by in situ formation of an oxime with hydroxylamine, and the final step is the dehydration of the oxime to a nitrile, catalyzed by an aldoxime dehydratase. nih.gov

Oxidation: While specific oxidation studies on this compound are not detailed in the provided context, the indole nucleus is generally susceptible to oxidation. The C2=C3 double bond is a common site for oxidative cleavage. Additionally, the indole nitrogen can be oxidized.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound and related compounds is crucial for controlling reaction outcomes and designing new synthetic strategies.

Several reaction pathways have been proposed for the transformations of cyano-substituted indoles.

Multi-component Reactions for Pyran Synthesis: One proposed mechanism for the formation of polysubstituted indol-3-yl pyran derivatives involves a one-pot, multi-component reaction. nih.gov The process is thought to initiate with a Michael addition of a tautomer of 3-cyanoacetyl indole to an intermediate formed from the reaction of an aldehyde and malononitrile, followed by an intramolecular cyclization. nih.gov Another pathway for pyran synthesis begins with a Knoevenagel condensation between 3-cyanoacetyl indole and an aromatic aldehyde, which then undergoes a Michael addition and subsequent intramolecular O-cyclization. nih.gov

Cycloaddition Reactions: The mechanism for dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations is complex. semanticscholar.org It is generally viewed as a cycloaddition where the vinylindole acts as the C4 fragment (diene) and the oxyallyl cation precursor is the C3 fragment. semanticscholar.org Density Functional Theory (DFT) calculations have been used to study the 1,3-dipolar cycloaddition of nitrones, suggesting that hydrogen bonding interactions with a chiral phosphoric acid catalyst facilitate the reaction, which predominantly follows a concerted pathway. nih.gov

Ugi Four-Component Reaction: Advanced intermediates synthesized via the Ugi four-component reaction can undergo acid-mediated deprotection and subsequent cyclization. nih.gov The selection of building blocks can direct the cyclization regioselectively. nih.gov

The identification of reaction intermediates is key to substantiating proposed mechanisms.

In the synthesis of pyridine derivatives from 3-cyanoacetyl indole, an enamine intermediate is proposed to form from the reaction of the indole with ammonia. nih.gov This intermediate then reacts with a chalcone, leading to a Michael addition product that cyclizes to a dihydropyridine, which is subsequently dehydrogenated. nih.gov

In the hydrolysis of nitriles, an amide is a well-established intermediate that is formed before being further hydrolyzed to a carboxylic acid. libretexts.org

The reaction of isocyanides with dialkyl acetylenedicarboxylates in the presence of 3-indolyl-3-oxopropanenitriles is proposed to proceed through a zwitterionic intermediate. nih.gov This zwitterion is then protonated to form further intermediates that lead to the final highly functionalized 4H-pyran products. nih.gov

Kinetic and Thermodynamic Considerations

The electronic properties of the indole nucleus, characterized by its electron-rich nature, generally favor electrophilic substitution, primarily at the C3 position. The presence of a cyano group at the C3 position and a carboxylic acid group at the C6 position on the indole ring of the target molecule introduces competing electronic effects that influence its reactivity. The cyano group is strongly electron-withdrawing, which tends to deactivate the pyrrole (B145914) ring towards electrophilic attack. Conversely, the carboxylic acid group is also deactivating, though its effect is transmitted through the benzene (B151609) portion of the indole.

Kinetic vs. Thermodynamic Control:

In the context of chemical reactions involving substituted indoles, the concepts of kinetic and thermodynamic control are crucial. jackwestin.comlibretexts.orgwikipedia.orglibretexts.orgyoutube.com

Kinetic Control: Reactions under kinetic control yield the product that is formed fastest, meaning it has the lowest activation energy barrier. jackwestin.comlibretexts.org These reactions are typically conducted at lower temperatures and for shorter durations. wikipedia.org

Thermodynamic Control: Reactions under thermodynamic control result in the most stable product, which corresponds to the lowest energy state. jackwestin.comlibretexts.org These reactions are often reversible and are favored by higher temperatures and longer reaction times, allowing the system to reach equilibrium. wikipedia.org

For this compound, the interplay of the electron-withdrawing cyano and carboxylic acid groups would significantly influence the energy landscape of its potential reactions. For instance, in a potential electrophilic substitution reaction, the position of the attack would be governed by the relative stability of the possible intermediates (Wheland intermediates). The kinetically favored product might arise from the attack at the position with the most stable transition state, while the thermodynamically favored product would be the most stable substituted indole isomer. A study on spiro[indole-3,4′-pyridine] derivatives noted the formation of the thermodynamically more stable 1'H-isomer due to prototropic migration, indicating that thermodynamic factors can dictate the final product structure in related systems. mdpi.com

Computational Insights:

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the kinetic and thermodynamic parameters of reactions. rsc.orgresearchgate.netresearchgate.net Such studies can calculate the energies of reactants, products, transition states, and intermediates, thereby providing estimates for activation energies and reaction enthalpies. For substituted indoles, DFT calculations have been employed to determine redox potentials and understand the spin density distribution in radical cations, which helps in explaining reaction outcomes. rsc.org However, a specific computational study detailing the kinetic and thermodynamic profile of reactions involving this compound has not been found in the public domain.

Data Tables:

Due to the absence of specific research findings, no data tables for kinetic and thermodynamic parameters for the reactions of this compound can be provided at this time.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR techniques: COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 3-Cyano-1H-indole-6-carboxylic acid.

¹H-NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group is characteristically found at a downfield chemical shift, typically in the range of 10-12 ppm, and often appears as a broad singlet due to hydrogen bonding. libretexts.orglibretexts.org Protons on the indole (B1671886) ring will exhibit distinct signals based on their electronic environment and coupling interactions with neighboring protons.

¹³C-NMR Spectroscopy : The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 165-185 δ. libretexts.org The nitrile carbon has a characteristic chemical shift between 115-120 ppm. libretexts.org The remaining carbon atoms of the indole ring will have specific chemical shifts influenced by the electron-withdrawing cyano group and the carboxylic acid substituent. oregonstate.eduwisc.edu

2D-NMR Techniques :

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the indole ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. sdsu.edunih.gov

| Technique | Observed Feature | Typical Chemical Shift/Region | Information Gained |

| ¹H-NMR | Carboxylic Acid Proton (-COOH) | 10-12 ppm | Presence of the carboxylic acid group. |

| Aromatic Protons | Varies | Connectivity and substitution pattern on the indole ring. | |

| ¹³C-NMR | Carbonyl Carbon (-COOH) | 165-185 ppm | Presence of the carboxylic acid group. libretexts.org |

| Nitrile Carbon (-CN) | 115-120 ppm | Presence of the cyano group. libretexts.org | |

| Aromatic Carbons | Varies | Carbon framework of the indole ring. | |

| COSY | Cross-peaks between coupled protons | N/A | ¹H-¹H spin-spin coupling networks. sdsu.edu |

| HSQC | Correlation peaks | N/A | Direct ¹H-¹³C one-bond correlations. sdsu.edunih.gov |

| HMBC | Correlation peaks | N/A | Long-range ¹H-¹³C (2-3 bond) correlations, confirming connectivity. sdsu.edunih.gov |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound.

IR Spectroscopy : The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orglibretexts.org The C=O stretching vibration of the carboxylic acid typically appears between 1710 and 1760 cm⁻¹. libretexts.org The C≡N stretch of the nitrile group is observed near 2250 cm⁻¹. libretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C≡N triple bond, being a relatively non-polar bond, often gives a strong and sharp signal in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical IR Absorption (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) libretexts.orglibretexts.org |

| C=O Stretch | 1710-1760 libretexts.org | |

| Nitrile (-CN) | C≡N Stretch | ~2250 libretexts.org |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), LC-MS

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise molecular formula (C₁₀H₆N₂O₂), distinguishing it from other compounds with the same nominal mass. uni.lu

LC-MS (Liquid Chromatography-Mass Spectrometry) : This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is invaluable for analyzing complex mixtures, identifying impurities, and quantifying the compound in various matrices. nih.gov The mass spectrometer can be operated in different modes to induce fragmentation, providing structural information about the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The indole ring system, being an aromatic chromophore, exhibits characteristic absorption bands in the UV region. The presence of the cyano and carboxylic acid groups can influence the position and intensity of these absorptions. While UV-Vis spectroscopy is generally less specific for detailed structural elucidation compared to NMR, it is a useful tool for quantitative analysis and for monitoring reactions involving this compound. For instance, indole-3-carboxylic acid, a related compound, shows a local maximum at 278 nm. researchgate.net

Chromatographic Techniques for Analysis and Purification (e.g., HPLC, UPLC, TLC)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and properties of indole (B1671886) derivatives. For the related compound 3-thiocyanato-1H-indole-6-carboxylic acid, DFT calculations have shown that the indole ring system maintains its planarity. These calculations are crucial for understanding the electron distribution within the molecule, which is significantly influenced by the electron-withdrawing nature of the cyano group. This effect impacts the molecule's reactivity and its interactions with other molecules.

Geometry optimizations using DFT at the B3LYP/3-21G level have been utilized for similar heterocyclic compounds to determine their most stable three-dimensional arrangements. researchgate.net Such calculations for 3-Cyano-1H-indole-6-carboxylic acid would likely reveal a planar indole core with specific preferred orientations of the cyano and carboxylic acid groups to minimize steric hindrance and optimize electronic interactions. The analysis of frontier molecular orbitals (HOMO and LUMO) through these calculations helps in predicting the chemical reactivity and kinetic stability of the compound. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in studying the interactions of small molecules with biological targets. nih.govnih.gov For derivatives of indole-6-carboxylic acid, molecular docking has been used to investigate their binding patterns to potential molecular targets like EGFR and VEGFR-2 tyrosine kinases. nih.govresearchgate.net These studies help in understanding the structure-activity relationships and designing more potent inhibitors. nih.gov

MD simulations can further elucidate the stability of the ligand-protein complex and the nature of the intermolecular interactions over time. nih.gov While specific MD simulation studies on this compound are not extensively reported in the provided results, the application of these methods to similar indole derivatives highlights their importance in predicting binding affinities and mechanisms of action at a molecular level. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational methods are valuable for predicting the reactivity of a molecule and the likely pathways of its chemical reactions. The presence of the electron-withdrawing cyano group at the 3-position and the carboxylic acid group at the 6-position on the indole ring of this compound will dictate its reactivity. The electron-withdrawing nature of the cyano group affects the electron density of the indole ring, influencing its susceptibility to electrophilic and nucleophilic attack.

Theoretical calculations can predict reaction mechanisms, such as the acylation and subsequent hydrolysis often used in the synthesis of similar indole carboxylic acids. For instance, understanding the electronic perturbations caused by the cyano group can help in predicting the regioselectivity of synthetic modifications.

Conformational Analysis and Structural Insights

Conformational analysis provides crucial information about the different spatial arrangements of a molecule and their relative energies. For indole derivatives, the orientation of substituents relative to the indole plane is a key determinant of their properties. While a specific crystal structure for this compound is not available in the search results, insights can be drawn from related structures.

It is expected that the carboxylic acid group can form intermolecular hydrogen bonds, potentially leading to the formation of dimers in the solid state, a common feature for carboxylic acids. The planarity of the indole ring is a defining structural characteristic, and computational methods can predict the preferred conformations of the flexible carboxylic acid group.

In Silico Studies for Structure-Property Relationships

In silico studies, including Quantitative Structure-Activity Relationship (QSAR) modeling, are essential for establishing relationships between the chemical structure of a molecule and its biological or physicochemical properties. nih.govacs.org For indole-based compounds, QSAR models have been developed to predict their inhibitory activity against various biological targets. nih.gov

These models use calculated molecular descriptors to correlate with experimental activity, enabling the prediction of the properties of new, unsynthesized compounds. acs.org Such studies on derivatives of indole-6-carboxylic acid have been used to guide the design of new compounds with enhanced activity. nih.govresearchgate.net The development of a QSAR model for this compound and its analogues could accelerate the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the most promising predicted properties. nih.gov

Table of Predicted Properties for this compound

| Property | Value | Source |

| Molecular Formula | C10H6N2O2 | uni.lu |

| Monoisotopic Mass | 186.04292 Da | uni.lu |

| XlogP (predicted) | 1.8 | uni.lu |

| Predicted Collision Cross Section (CCS) values (Ų) | ||

| [M+H]+ | 142.6 | uni.lu |

| [M+Na]+ | 154.7 | uni.lu |

| [M-H]- | 143.3 | uni.lu |

Derivatives and Structural Analogues of 3 Cyano 1h Indole 6 Carboxylic Acid

Synthesis of Substituted Indole (B1671886) Carboxylic Acid Derivatives

The synthesis of substituted indole carboxylic acid derivatives can be achieved through various methods, often involving the construction of the indole ring from appropriately substituted precursors or the direct modification of a pre-existing indole core.

One common approach involves the Fischer indole synthesis , which utilizes the reaction of an arylhydrazine with an aldehyde or ketone. For instance, the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate can be achieved from 3,5-dichloroaniline (B42879) in a two-step process involving a Japp–Klingemann condensation followed by a Fischer indole ring closure. nih.gov Subsequent modifications, such as Vilsmeier-Haack formylation, can introduce a formyl group at the C3 position, which can then be further elaborated. nih.gov

Another strategy is the Madelung synthesis , which has been modified for a one-pot, two-step procedure to produce 1,2-disubstituted-3-tosyl and 3-cyanoindoles from N-(o-tolyl)benzamides. nih.gov This method is operationally simple and avoids the use of transition metals. nih.gov The reaction proceeds through nucleophilic substitution to form an intermediate, which is then deprotonated to initiate an intramolecular cyclization. nih.gov

The Yonemitsu condensation reaction offers a pathway to 3-substituted indole derivatives by reacting an indole with dimedone and a benzaldehyde. du.ac.ir This reaction can be catalyzed by copper benzene-1,3,5-tricarboxylate (B1238097) and proceeds in good yields using water as a green solvent. du.ac.ir

Furthermore, direct C-H functionalization and intramolecular amination reactions provide powerful tools for derivatization. For example, a ligand-free copper-catalyzed Ullmann coupling reaction has been developed for the preparation of various indole-2-carboxylic acid derivatives, including esters and amides. clockss.org Additionally, Cu(I)-catalyzed intramolecular amination of aryl bromides offers an efficient route to N-substituted indole-3-carboxylic acid derivatives. nih.gov

The introduction of the cyano group at the C3 position can be accomplished through various means. One method involves the reaction of the indole with reagents like tosyl cyanide or by the transformation of other functional groups such as a formyl or aminomethyl group. nih.gov For instance, the synthesis of methyl 6-cyano-1H-indole-3-carboxylate can start with the acylation of 6-cyano-1H-indole with trichloroacetic chloride, followed by further transformations.

The following table summarizes some synthetic routes to substituted indole carboxylic acid derivatives:

| Starting Material(s) | Key Reaction(s) | Product Type | Reference(s) |

| Arylhydrazine, Aldehyde/Ketone | Fischer Indole Synthesis | Substituted Indole Esters | nih.gov |

| N-(o-tolyl)benzamide | Modified Madelung Synthesis | 1,2-Disubstituted-3-cyanoindoles | nih.gov |

| Indole, Dimedone, Benzaldehyde | Yonemitsu Condensation | 3-Substituted Indoles | du.ac.ir |

| Aldehydes | Ligand-free Copper-catalyzed Ullmann Coupling | Indole-2-carboxylic Acid Esters/Amides | clockss.org |

| Aryl Bromides | Cu(I)-catalyzed Intramolecular Amination | N-Substituted Indole-3-carboxylic Acids | nih.gov |

| 6-Cyano-1H-indole | Acylation, further transformations | Methyl 6-cyano-1H-indole-3-carboxylate |

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of structurally diverse small molecules, which is crucial for exploring new chemical space and identifying novel bioactive compounds. nih.govbrandon-russell.com In the context of indole alkaloids, DOS strategies often aim to create a variety of complex polycyclic scaffolds from a common starting material. rsc.orgacs.org

One successful DOS strategy involves the use of a common intermediate that can undergo divergent cyclizations . For example, starting from tryptamine, a series of reactions can lead to a multipotent intermediate that, through different modes of [4+2] cyclizations and redox-mediated annulations, can generate five skeletally distinct scaffolds, including iboga-, aspidosperma-, andranginine-, and ngouniensine-type skeletons. nih.gov This approach mimics biosynthetic pathways where a single precursor gives rise to a multitude of natural products. nih.gov

Another strategy utilizes transition-metal-catalyzed reactions to achieve skeletal diversity. For instance, the use of different catalysts, such as palladium or iridium, in allylic alkylation reactions of indole-based substrates can lead to the formation of different ring sizes. rsc.org Palladium catalysis can yield nine-membered rings, while iridium catalysis can produce highly enantioenriched seven-membered rings. rsc.org Furthermore, rhodium-catalyzed C-H coupling of 2-phenyl-1H-indoles with propargylic alcohol derivatives has been employed to assemble a variety of indole-fused polycyclic scaffolds. acs.orgacs.org The regioselectivity of this reaction can be switched depending on the nature of the propargylic alcohol. acs.org

One-pot, multi-component reactions (MCRs) are also a cornerstone of DOS. imedpub.com By combining multiple starting materials in a single reaction vessel, complex molecules can be assembled efficiently. For example, a four-component reaction of isatins, malononitrile, monothiomalonamide, and triethylamine (B128534) can yield spiro[indole-3,4'-pyridine] derivatives. mdpi.com Similarly, appropriately functionalized indole derivatives can be treated with alkyne-based reactants in a one-pot format to generate diverse annulated polyheterocycles. imedpub.com

These DOS strategies allow for the creation of libraries of compounds with significant skeletal and functional group diversity, which is essential for drug discovery and chemical biology research. nih.gov

Impact of Substituent Effects on Reactivity and Properties

The introduction of substituents onto the indole ring system significantly influences its reactivity and electronic properties. The nature and position of these substituents can alter the electron density distribution within the ring, thereby affecting its susceptibility to electrophilic attack and its photophysical characteristics.

Reactivity: The indole nucleus is an electron-rich heterocycle, making it prone to electrophilic substitution, with the C3 position being the most reactive site. bhu.ac.in The presence of electron-donating groups (EDGs) on the indole ring further increases the electron density, enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs), such as the cyano group in 3-Cyano-1H-indole-6-carboxylic acid, decrease the electron density of the ring, making it less reactive towards electrophilic attack.

The position of the substituent is also crucial. For example, alkyl groups at the C2 position of indole increase the basicity at the C3 position, while alkyl groups at C3 decrease basicity. cdnsciencepub.com In the context of hydrodenitrogenation (HDN) reactions, a methyl group on either the α-carbon or β-carbon of the indole nitrogen heterocycle weakens the hydrogenation ability due to steric hindrance. mdpi.com

Computational studies using density functional theory (DFT) have shown that in-plane small adjacent groups can increase the electron density of the indole ring, while out-of-plane long substituent groups have a minor effect. chemrxiv.orgresearchgate.net The HOMO-LUMO energy gap, which is related to the electronic transition energy, is also affected by substitution. chemrxiv.orgrsc.org For example, in a series of ethenyl indoles, the HOMO-LUMO energy was found to increase with the increasing electron-donating ability of a p-phenyl substitution. rsc.org

The following table summarizes the general effects of electron-donating and electron-withdrawing groups on the properties of the indole ring:

| Substituent Type | Effect on Electron Density | Reactivity towards Electrophiles | Absorption Maximum (λmax) |

| Electron-Donating Group (EDG) | Increases | Increases | Blue-shift (generally) |

| Electron-Withdrawing Group (EWG) | Decreases | Decreases | Red-shift (generally) |

These substituent effects are critical for the rational design of indole derivatives with specific properties, such as fluorescent probes with tailored absorption and emission characteristics. nih.gov For example, an electron-withdrawing substituent on the indole nitrogen has been shown to shorten the absorption maximum of the colored form of indolylfulgides and increase the quantum yields of photochromic reactions. oup.com

Applications in Advanced Materials Science and Catalysis

Utilization as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 3-Cyano-1H-indole-6-carboxylic acid, with its distinct reactive sites, establishes it as a fundamental building block in the synthesis of more complex molecules. bldpharm.com Indole (B1671886) derivatives are well-established as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The presence of both a cyano and a carboxylic acid group allows for orthogonal chemical modifications, enabling the construction of intricate molecular scaffolds.

Research has demonstrated the importance of the indole-6-carboxylic acid backbone in the synthesis of novel multi-target antiproliferative agents. nih.gov For instance, derivatives have been synthesized to target key enzymes in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Furthermore, the 3-cyanoindole (B1215734) core is a key feature in a series of inhibitors developed for inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme targeted for anticancer, immunosuppressive, and antiviral therapies. nih.gov These examples highlight the compound's role as a foundational element for creating highly functionalized and biologically active molecules. nih.gov

Role in Polymer Chemistry and Functional Materials Development

The rigidity and reactive functional groups of this compound make it an excellent candidate monomer for the development of novel polymers and functional materials with tailored properties.

The indole-6-carboxylic acid moiety has proven effective in the fabrication of electrochromic materials. A copolymer, Poly(indole-6-carboxylic acid-co-2,2′-bithiophene), has been successfully electropolymerized to create films for electrochromic devices (ECDs). mdpi.com These devices exhibit reversible color changes upon the application of an electrical potential, a property valuable for smart windows, displays, and other light-modulating technologies.

The performance of these electrochromic films is highly dependent on their composition. A copolymer film synthesized from a 1:1 molar ratio of indole-6-carboxylic acid (Inc) and 2,2′-bithiophene (bT) demonstrated superior properties compared to the homopolymers. This synergistic effect results in high optical contrast and coloration efficiency, crucial metrics for the performance of ECDs. mdpi.com

Table 1: Electrochromic Properties of Anodic Polymer Films

| Polymer Film | Feed Molar Ratio (Inc/bT) | Max. Optical Contrast (Δ%T) at 890 nm | Coloration Efficiency (η) at 890 nm (cm²/C) |

|---|---|---|---|

| P(Inc-co-bT) | 1/1 | 30% | 112 |

Data sourced from a study on poly(indole-6-carboxylic acid-co-2,2′-bithiophene) films. mdpi.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their high porosity, thermal stability, and tunable nature make them promising for applications in gas storage, separation, and catalysis. mdpi.comyoutube.com The synthesis of COFs typically involves reactions between monomers with complementary functional groups, such as the Schiff base reaction between aldehydes and amines, to form extended, ordered networks. kjdb.org

Given its rigid structure and two distinct functional groups (cyano and carboxylic acid), this compound is a promising candidate as a bifunctional or trifunctional monomer for COF synthesis. The carboxylic acid can participate in boronate ester or imide linkages, while the cyano group can be used for post-synthetic modification or to impart specific functionality to the pores. While specific COFs using this exact monomer are not yet reported, related structures like indole alkaloids have been targeted for extraction using COFs, and cyano-pyrethroids have been extracted with molecularly imprinted COFs, demonstrating the compatibility of these functionalities within COF structures. nih.govbohrium.com

Applications in Heterogeneous and Homogeneous Catalysis Research

While this compound is not typically a catalyst itself, its structure is highly relevant to the design and synthesis of advanced catalytic systems. The carboxylic acid group provides a robust anchoring point for immobilizing catalytic metal centers onto a support material.

In one study, the related poly(indole-6-carboxylic acid) was used as a matrix on a carbon support to immobilize phenanthroline metal complexes. researchgate.net The resulting composite material served as an effective electrocatalyst for the oxygen reduction reaction. This approach demonstrates how the indole-carboxylic acid moiety can be exploited to create stable heterogeneous catalysts.

Furthermore, indole derivatives are central to the development of ligands for homogeneous catalysis. For example, iron complexes have been used for the regioselective C-H alkylation of various indole derivatives. acs.orgnih.gov The electronic properties and steric profile of the indole ligand are crucial for determining the outcome of the catalytic transformation. The structure of this compound offers a scaffold that could be readily modified to create novel ligands for a variety of metal-catalyzed reactions.

Biocatalytic Transformations and Enzymatic Studies (e.g., enzymatic hydrolysis of nitriles)

The conversion of nitriles to carboxylic acids is a significant transformation in organic synthesis, and biocatalysis offers a mild and highly selective alternative to harsh chemical methods. researchgate.net The cyano group of this compound is a potential substrate for such enzymatic reactions.

There are two primary enzymatic pathways for nitrile hydrolysis:

Nitrilase Pathway : A single enzyme, a nitrilase, directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid (-COOH) with the release of ammonia (B1221849). researchgate.net

Nitrile Hydratase/Amidase Pathway : This is a two-step process where a nitrile hydratase first converts the nitrile to an amide (-CONH₂), which is then hydrolyzed to the carboxylic acid by a separate amidase enzyme. researchgate.net

These enzymatic systems are known to act on a wide variety of substrates, including heterocyclic nitriles. elsevierpure.com Studies on indoleacetonitrile have confirmed the feasibility of enzymatic hydrolysis within the indole family of compounds. nih.gov This suggests a strong potential for the selective enzymatic conversion of the cyano group in this compound to an amide or a second carboxylic acid, yielding multifunctional indole derivatives under environmentally benign conditions. This biocatalytic route could provide access to novel monomers for polymers or complex building blocks for pharmaceuticals.

Future Research Directions and Outlook

Emerging Synthetic Strategies for Indole (B1671886) Carboxylic Acids

The synthesis of indole derivatives, particularly those with carboxylic acid functionalities, is a dynamic field in organic chemistry. nih.gov While traditional methods exist, researchers are continuously developing more efficient, atom-economical, and versatile strategies.

One prominent area of development is the use of palladium-catalyzed reactions. These methods have been employed for the introduction of various groups at the C3 position of the indole core and for N-arylation processes. researchgate.netorganic-chemistry.org For instance, a copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids provides an efficient route to N-aryl indoles. organic-chemistry.org Similarly, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of complex molecules like indole-tethered tetrahydroisoquinolines in a single step, offering high atom economy. researchgate.netresearchgate.net

Direct C-H functionalization represents another frontier. The direct C-H carboxylation of indoles using carbon dioxide (CO2) in the presence of a suitable base like lithium tert-butoxide offers a direct path to indole carboxylic acids, such as 5-Cyano-1H-indole-3-carboxylic acid. chemicalbook.com Other modern synthetic approaches include the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to facilitate the formation of amide bonds, a key step in creating diverse indole carboxamide libraries. mdpi.com The synthesis of indole-6-carboxylic acid itself can be achieved through the simple hydrolysis of its corresponding methyl ester. prepchem.com Furthermore, specific routes for related structures, such as the synthesis of 6-cyano-1H-indole-2-carboxylic acid from 4-cyanobenzaldehyde (B52832) and ethyl azidoacetate, highlight the tailored strategies being developed for specific substitution patterns.

| Synthetic Strategy | Description | Key Reagents/Catalysts | Example Application | References |

| Palladium-Catalyzed Coupling | Introduces aryl groups at various positions on the indole ring. | Pd(OAc)₂, Xphos | Synthesis of C3-arylated indole derivatives. | researchgate.net, nih.gov |

| Copper-Catalyzed N-Arylation | A decarboxylative reaction to form N-aryl indoles from indole-2-carboxylic acids. | Cu₂O | Synthesis of N-aryl indoles. | organic-chemistry.org |

| Direct C-H Carboxylation | Direct introduction of a carboxylic acid group onto the indole ring using CO₂. | LiOtBu | Synthesis of 5-Cyano-1H-indole-3-carboxylic acid. | chemicalbook.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis of complex indole derivatives from multiple starting materials. | Various | Synthesis of indole-tethered tetrahydroisoquinolines. | researchgate.net, researchgate.net |

| Amide Coupling | Formation of an amide bond from a carboxylic acid and an amine. | EDCI | Synthesis of N-benzyl-1H-indole-2-carboxamides. | mdpi.com |

| Ester Hydrolysis | Conversion of an ester to a carboxylic acid. | Lithium Hydroxide (B78521) | Synthesis of indole-6-carboxylic acid from its methyl ester. | prepchem.com |

Exploration of Novel Reactivity Pathways for the Compound

The reactivity of 3-Cyano-1H-indole-6-carboxylic acid is dictated by the interplay of its constituent parts: the electron-rich indole nucleus and the electron-withdrawing cyano and carboxylic acid groups. The indole ring is inherently reactive towards electrophiles, with substitution typically occurring at the C3 position. nih.govnih.gov However, since this position is already substituted with a cyano group, future research will likely explore reactivity at other positions.